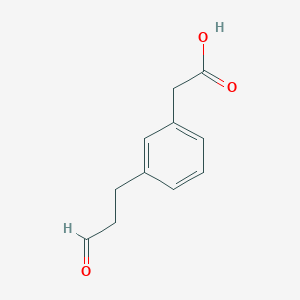

(3-(Carboxymethyl)phenyl)propanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-[3-(3-oxopropyl)phenyl]acetic acid |

InChI |

InChI=1S/C11H12O3/c12-6-2-5-9-3-1-4-10(7-9)8-11(13)14/h1,3-4,6-7H,2,5,8H2,(H,13,14) |

InChI Key |

MBNPQBLSYJRRHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)CC(=O)O)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3 Carboxymethyl Phenyl Propanal

Established Synthetic Pathways

Traditional synthetic routes to (3-(Carboxymethyl)phenyl)propanal and its precursors often rely on robust and well-understood transformations, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation, offers a viable entry point for the synthesis of precursors to this compound. masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring, which can then be further elaborated. masterorganicchemistry.comorganic-chemistry.org

A plausible synthetic sequence commences with phenylacetic acid. Acylation of the benzene (B151609) ring with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would yield (3-propanoylphenyl)acetic acid. researchgate.netgoogle.com The ketone functionality of this intermediate can then be reduced to an alcohol, followed by oxidation to the desired aldehyde. This multi-step process, while conventional, provides a controlled method for constructing the carbon skeleton.

Table 1: Key Intermediates in Friedel-Crafts Acylation Approach

| Compound Name | Structure | Role in Synthesis |

| Phenylacetic acid | C₆H₅CH₂COOH | Starting material |

| Propionyl chloride | CH₃CH₂COCl | Acylating agent |

| (3-Propanoylphenyl)acetic acid | Key intermediate | |

| (3-(1-Hydroxypropyl)phenyl)acetic acid | Reduction product | |

| This compound | Final product |

It is important to note that Friedel-Crafts reactions are subject to certain limitations, including the potential for polysubstitution and the need for stoichiometric amounts of the catalyst. libretexts.org Careful control of reaction conditions is therefore crucial for achieving the desired mono-acylated product.

More contemporary approaches focus on the direct functionalization of a pre-existing phenylpropane scaffold. These methods offer the potential for greater atom economy and reduced step counts. Direct C-H functionalization, a rapidly evolving field in organic synthesis, could theoretically enable the direct introduction of a carboxymethyl group onto a 3-phenylpropanal (B7769412) backbone. However, achieving regioselectivity at the meta position presents a significant challenge.

Radical-mediated reactions offer an alternative avenue for direct functionalization. For instance, the radical carboxymethylation of an aromatic aldehyde could be envisioned, though controlling the position of substitution on the aromatic ring remains a key hurdle. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, present a powerful strategy for the rapid assembly of complex molecules. nih.gov While a direct three-component synthesis of this compound is not readily apparent in the literature, the principles of MCRs can be adapted to construct key precursors.

For instance, a reaction involving a suitable benzene derivative, an aldehyde, and a component that can introduce the carboxymethyl group or a precursor thereof could be designed. Such an approach would offer significant advantages in terms of efficiency and convergence.

Advanced Synthetic Route Optimization and Efficiency

To overcome the limitations of traditional methods and to align with modern synthetic standards, advanced strategies focusing on catalysis and green chemistry are being increasingly explored.

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition metal catalysis, particularly with rhodium, is well-established for hydroformylation reactions, which introduce a formyl group (-CHO) and a hydrogen atom across a double bond. nih.govnih.govacs.orgillinois.edursc.org A potential route to this compound could involve the rhodium-catalyzed hydroformylation of 3-vinylphenylacetic acid. This would directly install the propanal functionality at the desired position.

Table 2: Potential Catalytic Approaches

| Catalytic Method | Substrate | Catalyst | Product |

| Hydroformylation | 3-Vinylphenylacetic acid | Rhodium complex | This compound |

| Organocatalytic Oxidation | (3-(Carboxymethyl)phenyl)propan-1-ol | Organocatalyst (e.g., TEMPO-based) | This compound |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting a wide range of transformations. acs.orgnih.govacs.orgnih.govorganic-chemistry.org For the synthesis of this compound, an organocatalytic oxidation of the corresponding primary alcohol, (3-(carboxymethyl)phenyl)propan-1-ol, could provide a mild and selective method for generating the aldehyde. Catalysts such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are known to be effective for such transformations. nih.gov

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact and enhance safety. nih.govmdpi.commdpi.comtudublin.ie The synthesis of this compound can be approached with these principles in mind.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach. mdpi.comnih.gov Phenylpropanoid biosynthetic pathways in plants provide a blueprint for the enzymatic synthesis of related structures. nih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov It is conceivable that engineered enzymes could be developed to perform specific steps in the synthesis of this compound, such as the selective oxidation of an alcohol to the aldehyde under mild, aqueous conditions.

Green Chemistry Principles in Synthetic Design and Implementation [16, 17, 18, 23, 27]

Solvent-Free Reactions

Solvent-free synthesis, or solid-state reaction, is a green chemistry technique that minimizes the use of volatile organic compounds, thereby reducing environmental pollution, costs, and safety hazards. tandfonline.com These reactions are often carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid support or catalyst. rsc.org This approach can lead to higher yields, shorter reaction times, and easier product purification compared to conventional solvent-based methods. science.gov

While specific solvent-free methods for this compound are not detailed in available literature, the principles can be applied based on established syntheses of other aldehydes. For instance, aldol (B89426) condensation reactions to produce chalcone (B49325) derivatives have been successfully performed under solvent-free conditions by grinding an appropriate benzaldehyde (B42025) and acetophenone (B1666503) with solid sodium hydroxide. rsc.org Similarly, the synthesis of jasminaldehyde via the aldol condensation of benzaldehyde and heptanal (B48729) demonstrates better catalytic performance in the absence of a solvent. researchgate.net These examples suggest that a retrosynthetic approach to this compound involving a condensation step could be adapted to a solvent-free protocol.

Table 1: Examples of Solvent-Free Aldehyde Synthesis This table presents data on solvent-free reactions for synthesizing various aldehydes, illustrating the applicability of the methodology.

| Product | Reactants | Catalyst/Conditions | Yield | Reference |

| (E)-Chalcone Derivatives | Acetophenones, Benzaldehydes | NaOH, Grinding | High | rsc.org |

| Jasminaldehyde | Benzaldehyde, Heptanal | Mg-Al Mixed Oxide, 140°C | 41% Selectivity | researchgate.net |

| Dioxolane Protected Aldehydes | Alkyl/Aryl Aldehydes, Ethylene Glycol | Alumina-Sulfuric Acid | Good | tandfonline.com |

| Nitriles/Oximes from Aldehydes | Aromatic Aldehydes, NH₂OH·HCl | TiO₂, Microwave Irradiation | Good | mdpi.com |

The key advantages of this methodology include operational simplicity, reduced waste, and often improved reaction kinetics, making it a desirable strategy for the synthesis of functionalized aldehydes. science.govlibretexts.org

Atom Economy and Reaction Mass Efficiency Analysis

Evaluating the sustainability of a synthetic route involves metrics that go beyond simple percentage yield. Atom economy and Reaction Mass Efficiency (RME) are critical concepts in green chemistry for quantifying the efficiency of a chemical process. libretexts.orgtamu.edu

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. libretexts.org It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition reactions, such as the Diels-Alder reaction or hydroformylation, can have a 100% atom economy in theory because all reactant atoms are incorporated into the product. libretexts.orgrsc.org In contrast, substitution or elimination reactions generate by-products, leading to lower atom economy.

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants, solvent, and reagents used to produce a specific mass of the product. It accounts for reaction yield and the stoichiometry of the reactants. tamu.eduwikipedia.org It is defined as:

RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

For a potential synthesis of this compound via hydroformylation of a corresponding substituted styrene (B11656), the atom economy would be theoretically 100%, as it is an addition reaction. rsc.org However, the RME would be lower, reflecting the actual yield and any excess reactants or catalysts used. tamu.edu

Table 2: Comparison of Atom Economy for Different Reaction Types This table illustrates the concept of atom economy with examples of common reaction types relevant to organic synthesis.

| Reaction Type | General Equation | Theoretical Atom Economy | Example |

| Addition | A + B → C | 100% | Hydroformylation rsc.org |

| Rearrangement | A → B | 100% | Beckmann Rearrangement mdpi.com |

| Substitution | A + B → C + D | < 100% | Williamson Ether Synthesis |

| Elimination | A → B + C | < 100% | Dehydration of an Alcohol |

| Wittig Reaction | Aldehyde + Ylide → Alkene + Ph₃PO | Low | Olefin Synthesis libretexts.org |

Optimizing a synthesis for high atom economy and RME is crucial for developing cost-effective and environmentally benign manufacturing processes.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. researchgate.net By using microwave irradiation as an energy source, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times from hours to minutes. scielo.org.mxresearchgate.net This technique has been successfully applied to a wide range of organic transformations, including the synthesis and modification of aldehydes.

The synthesis of this compound could potentially benefit from microwave assistance in several steps. For example, if the synthesis involves an oxidation of a corresponding alcohol, microwave irradiation can significantly shorten the reaction time. Studies have shown the efficient oxidation of various alcohols and aldehydes to carboxylic acids using reagents like NaClO under microwave conditions. researchgate.net Similarly, the conversion of aldehydes to other functional groups, such as nitriles or oximes, is accelerated by microwave heating, often under solvent-free conditions. mdpi.com

Table 3: Research Findings on Microwave-Assisted Aldehyde Synthesis and Transformation This table summarizes various applications of microwave technology in reactions involving aldehydes, highlighting the reduction in reaction time and the conditions used.

| Reaction Type | Substrate | Conditions | Reaction Time | Outcome | Reference |

| Bioreduction | Aromatic Aldehydes | Aloe Vera Extract, 100 W | 70 min | Moderate Yields (55-65%) | scielo.org.mx |

| Oxidation | Aryl Aldehydes/Alcohols | NaClO, Basic Media | 1 hour (vs. 16+ hours conventional) | Moderate to Excellent Yields | researchgate.net |

| Nitrile/Oxime Formation | Aromatic Aldehydes | NH₂OH·HCl, TiO₂, Solvent-Free | 5-15 min | Good Yields | mdpi.com |

| Cannizzaro Reaction | Aromatic Aldehydes | Aqueous Base | Variable (min) | Varies with substrate | researchgate.net |

| Reduction | Aldehydes/Ketones | NaBH₄/Silica, Solvent-Free | 10 min | High Yields | sapub.org |

The application of microwave technology offers a practical route to enhance the efficiency of synthesizing complex molecules like this compound, aligning with the principles of green chemistry by reducing energy consumption and reaction times.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of a specific isomer like this compound requires precise control over selectivity, particularly chemo- and regioselectivity. Chemoselectivity involves reacting one functional group in the presence of others, while regioselectivity concerns the position at which a reaction occurs.

A plausible and atom-economical route to this compound is the hydroformylation of 3-vinylphenylacetic acid (or its ester derivative). Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. wikipedia.org When applied to a substituted styrene, this reaction can produce two constitutional isomers: a branched aldehyde (2-arylpropanal) and a linear aldehyde (3-arylpropanal). mt.com

For the synthesis of this compound, the formation of the linear isomer is desired. The regioselectivity of hydroformylation (the linear-to-branched ratio, l:b) is highly dependent on the catalyst system (metal and ligands) and reaction conditions. mdpi.com

Catalyst: While cobalt was used in early processes, rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, exhibit much higher activity and selectivity under milder conditions. rsc.orgacs.org

Ligands: The steric and electronic properties of ligands play a crucial role. Bulky ligands tend to favor the formation of the linear aldehyde by sterically hindering the addition to the internal carbon of the alkene. mt.com For styrene derivatives, however, electronic effects can favor the formation of the branched product due to the stability of the benzylic rhodium intermediate. researchgate.net

Reaction Conditions: Temperature and pressure of syngas (CO/H₂) also influence the l:b ratio.

Achieving high regioselectivity for the linear product in the hydroformylation of styrenes is a known challenge. However, specialized ligand design has led to significant progress. For example, certain rhodium complexes with tetraphosphorus (B14172348) ligands have been reported to yield surprisingly high linear regioselectivity for styrene. nih.govacs.org

Table 4: Regioselectivity in the Hydroformylation of Styrene with Various Catalysts This table presents data on the linear-to-branched (l:b) aldehyde ratio achieved in styrene hydroformylation using different catalytic systems, demonstrating the impact of catalyst and ligand choice on product distribution.

| Catalyst System | Ligand Type | Conditions | Linear-to-Branched Ratio (l:b) | Reference |

| Rh/CeO₂ | None (Heterogeneous) | Syngas, 120°C | 0.9 : 1 | researchgate.net |

| Rh-incorporated Carbonic Anhydrase | Protein Scaffold | Syngas | 8.4 : 1 | researchgate.net |

| [Rh(COD)Cl]₂ / P(OPh)₃ | Triphenyl phosphite | 30°C, Toluene | 6.6 : 1 (Branched:Linear) | mdpi.com |

| Rh complex | Tetraphosphorus ligand | - | up to 22 : 1 | nih.govacs.org |

| Rh/P-PIPs | Polymer-supported Phosphine | 120°C, 3.0 MPa Syngas | 32.0 : 1 | acs.org |

Therefore, a key strategic consideration in synthesizing this compound via hydroformylation would be the selection of an advanced catalytic system capable of overcoming the intrinsic electronic preference for branched products in styrene derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 Carboxymethyl Phenyl Propanal

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. It can also undergo oxidation to a carboxylic acid or reduction to a primary alcohol.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. doaj.org Aldehydes are generally more reactive in these reactions than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. britannica.com

The reactivity of the aldehyde in (3-(Carboxymethyl)phenyl)propanal is influenced by the electronic properties of the substituted phenyl ring. The (carboxymethyl)phenyl group acts as an electron-withdrawing group, which increases the positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted aliphatic aldehydes like propanal. ncert.nic.in

Table 1: Relative Reactivity of Aldehydes in Nucleophilic Addition

| Compound | Structural Features | Expected Reactivity |

|---|---|---|

| Ethanal | Small alkyl group, low steric hindrance. | High |

| Propanal | Larger alkyl group than ethanal. | Moderate-High |

| Benzaldehyde (B42025) | Phenyl group can donate electron density via resonance. | Moderate |

| p-Nitrobenzaldehyde | Strong electron-withdrawing nitro group. | Very High |

| This compound | Electron-withdrawing (carboxymethyl)phenyl group. | High |

Oxidation and Reduction Pathways

Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. orgoreview.com This reaction proceeds through a hydrate (B1144303) intermediate formed by the addition of water to the carbonyl group. libretexts.org For this compound, oxidation of the aldehyde moiety would result in the formation of a dicarboxylic acid, (3-carboxyphenyl)acetic acid. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can achieve this transformation. ncert.nic.inlibretexts.org Milder reagents such as Tollens' reagent (ammoniacal silver nitrate) can also be employed, which are often used to selectively oxidize aldehydes without affecting other functional groups. ncert.nic.in

Table 2: Common Reagents for Aldehyde Oxidation

| Reagent | Conditions | Product from Aldehyde |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline | Carboxylate Anion |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water or water-ethanol mixture | Carboxylic Acid acs.org |

| Sodium Perborate (NaBO₃) | Acetic Acid | Carboxylic Acid organic-chemistry.org |

Reduction: Aldehydes can be reduced to primary alcohols using metal hydride reagents or catalytic hydrogenation. britannica.com Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones and would not typically reduce the carboxylic acid group. libretexts.org Therefore, treatment of this compound with NaBH₄ is expected to yield (3-(carboxymethyl)phenyl)propan-1-ol. In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that will reduce both the aldehyde and the carboxylic acid, leading to the formation of a diol. libretexts.orgopenochem.org The carbonyl group can also be completely removed and reduced to a methylene (B1212753) (-CH₂-) group via methods like the Wolff-Kishner or Clemmensen reductions. britannica.com

Table 3: Common Reagents for Aldehyde Reduction

| Reagent | Selectivity/Conditions | Product from Aldehyde |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Selective for aldehydes/ketones | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces aldehydes, ketones, esters, carboxylic acids | Primary Alcohol |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Reduces C=O and C=C bonds | Primary Alcohol |

| Wolff-Kishner (H₂NNH₂, KOH) | Basic, high temperature | Alkane |

| Clemmensen (Zn(Hg), HCl) | Acidic | Alkane |

Condensation Reactions and Enamine Formation

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in the propanal moiety allows this compound to undergo base-catalyzed aldol (B89426) condensation reactions. This reaction involves the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule to form a β-hydroxy aldehyde. ncert.nic.in

Furthermore, aldehydes react with secondary amines in the presence of an acid catalyst to form enamines. The mechanism involves the initial formation of a carbinolamine, followed by dehydration to an iminium ion. A proton is then removed from the α-carbon, resulting in the formation of the C=C double bond of the enamine. Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is acidic and can undergo reactions such as deprotonation, esterification, and conversion to amides.

Esterification and Amidation Transformations

Esterification: The carboxylic acid group of this compound can be converted into an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. Research on the esterification of the structurally related phenylacetic acid has shown that various catalysts can be employed, including mineral acids, heterogeneous catalysts like H-β zeolite, and metal-exchanged montmorillonite (B579905) nanoclays. royalsocietypublishing.orgacs.org For instance, the liquid-phase esterification of phenylacetic acid with p-cresol (B1678582) has been successfully catalyzed by Al³⁺-montmorillonite nanoclay. royalsocietypublishing.org Microwave-assisted esterification has also been shown to enhance reaction rates significantly compared to conventional heating. acs.org

Amidation: The formation of an amide from the carboxylic acid group requires reaction with an amine. This transformation often necessitates the use of coupling reagents like carbodiimides to activate the carboxylic acid. Alternatively, direct catalytic amidation methods have been developed. Studies on phenylacetic acid derivatives have demonstrated that catalysts such as nickel(II) chloride (NiCl₂) can effectively promote the direct amidation with amines in moderate to excellent yields. doaj.orgnih.govwikimedia.orgresearchgate.net The electronic and steric effects of substituents on the phenyl ring play a crucial role in the efficiency of these reactions. nih.gov Boron-derived catalysts have also been explored for direct amidation reactions. mdpi.com

Table 4: Catalytic Systems for Amidation of Phenylacetic Acid Derivatives

| Catalyst System | Substrates | Conditions | Reference |

|---|---|---|---|

| Nickel(II) Chloride (NiCl₂) | Phenylacetic acids and benzylamines | 10 mol% catalyst, Toluene, 110°C, 20h | nih.gov |

| Boronic Acid / Molecular Sieves | Phenylacetic acid and benzylamine | Varies with dehydrating agent and activation | mdpi.com |

| Titanium(IV) Chloride (TiCl₄) | Carboxylic acids and amines | N/A | researchgate.net |

Decarboxylation Studies (theoretical or non-biological)

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While this reaction often requires harsh conditions for simple carboxylic acids, the structure of this compound, being a derivative of phenylacetic acid, is pertinent to theoretical decarboxylation studies.

Research on the hydrothermal decarboxylation of phenylacetic acid at 300°C has shown that the reaction is irreversible and follows first-order kinetics. elsevierpure.com The study revealed two distinct, pH-dependent mechanisms. The associated acid form is proposed to decarboxylate via the formation of a ring-protonated zwitterionic intermediate. elsevierpure.com In contrast, the deprotonated carboxylate anion is inferred to decarboxylate directly through a benzyl (B1604629) anion intermediate. elsevierpure.com The rate of decarboxylation for the anion form was found to be faster than for the neutral acid form under these specific conditions. elsevierpure.com These mechanistic insights suggest that the decarboxylation of this compound would likely proceed through similar pathways, influenced by the pH of the reaction medium. Other studies have investigated enzyme-catalyzed radical mechanisms for the decarboxylation of phenylacetate (B1230308) to produce toluene, though this falls outside the scope of non-biological pathways. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ringnih.gov

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the two substituents: the propanal group and the carboxymethyl group. uci.edu Both substituents are attached to the ring via a methylene (-CH2-) linker. Alkyl groups are generally activating and ortho-, para-directing. masterorganicchemistry.com Therefore, both the -(CH2)2CHO and -CH2COOH groups direct incoming electrophiles to the positions ortho and para relative to themselves.

The directing effects of the two groups are as follows:

The (3-propanal) group at C1: Directs incoming electrophiles to positions C2 and C6 (ortho) and C4 (para).

The (carboxymethyl) group at C3: Directs incoming electrophiles to positions C2 and C4 (ortho) and C6 (para).

The positions C2, C4, and C6 are activated by both substituents, making them the most likely sites for substitution. The C5 position is meta to both groups and is therefore the least likely to react. The ultimate regioselectivity of a specific EAS reaction will depend on the steric hindrance posed by the side chains and the nature of the electrophile. For instance, bulky electrophiles would preferentially attack the less hindered C4 and C6 positions over the more sterically crowded C2 position, which is flanked by both substituents.

| Position | Influence from (3-propanal) group (at C1) | Influence from (carboxymethyl) group (at C3) | Overall Predicted Reactivity |

|---|---|---|---|

| C2 | ortho (activating) | ortho (activating) | Highly activated, but sterically hindered |

| C4 | para (activating) | ortho (activating) | Highly activated |

| C5 | meta (deactivated) | meta (deactivated) | Deactivated |

| C6 | ortho (activating) | para (activating) | Highly activated |

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound is well-suited for intramolecular cyclization reactions, particularly under acidic conditions. The most probable pathway is an intramolecular Friedel-Crafts reaction. wikipedia.org In the presence of a Lewis or Brønsted acid, the aldehyde carbonyl group can be protonated or activated, making the aldehydic carbon more electrophilic. This electrophilic center can then be attacked by the nucleophilic benzene ring.

The cyclization can proceed via two main pathways, leading to the formation of a six-membered ring and a new fused bicyclic system.

Attack at C2: The aromatic ring can attack the activated aldehyde carbon using the electrons from the C1-C2 bond. This would lead to the formation of a tetralone derivative, specifically a substituted indanone. This pathway is generally favored in intramolecular Friedel-Crafts reactions that form six-membered rings. masterorganicchemistry.com

Attack at C4: A less likely pathway involves the attack from the C4 position of the ring. This would also result in a six-membered ring but is electronically less favored compared to the attack from the positions activated by both alkyl substituents.

These cyclizations are classic examples of electrophilic aromatic substitution where the electrophile and the aromatic ring are part of the same molecule. nih.govbeilstein-archives.org Polyphosphoric acid (PPA) is a common reagent used to facilitate such cyclizations of phenalkyl carboxylic acids. masterorganicchemistry.com

| Reaction Type | Activating Conditions | Potential Product | Mechanism Notes |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation-type | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄, PPA) | Substituted Tetralone/Indanone | Protonation/activation of the aldehyde followed by nucleophilic attack from the aromatic ring. Formation of a six-membered ring is generally preferred. masterorganicchemistry.com |

Stereochemical and Regiochemical Control in Reactionsmdpi.commasterorganicchemistry.comresearchgate.net

Control over stereochemistry and regiochemistry is a critical aspect of the synthetic utility of this compound.

Regiochemical Control: As discussed in section 3.3, the regiochemistry of electrophilic aromatic substitution is dictated by the combined activating and ortho-, para-directing effects of the two side chains. masterorganicchemistry.com The primary sites for substitution are C2, C4, and C6. Fine-tuning of reaction conditions (e.g., temperature, catalyst, solvent) can influence the ratio of ortho to para products. For example, bulkier electrophiles or lower temperatures often favor substitution at the less sterically hindered para position (C4 or C6 relative to one of the groups).

In the context of intramolecular cyclization (section 3.4), regiochemical control refers to which position on the aromatic ring closes the new ring. The electronic activation at C2 and C4 (ortho to the carboxymethyl group) and C2 and C6 (ortho to the propanal group) makes these positions the most nucleophilic. The formation of a six-membered ring via attack at C2 is generally the most favorable pathway due to the stability of the resulting ring system. masterorganicchemistry.com

Stereochemical Control: The key stereochemical feature arises during reactions that create a new chiral center. The intramolecular cyclization of this compound is a prime example. When the aldehyde carbon is attacked by the aromatic ring, it is converted from a prochiral sp² center to a chiral sp³ center (a new stereocenter).

Formation of Enantiomers: In the absence of any chiral influence (like a chiral catalyst or auxiliary), the cyclization will produce a racemic mixture of two enantiomers.

Diastereoselectivity: If the molecule already contained a stereocenter, the cyclization could lead to the formation of diastereomers. However, this compound itself is achiral.

Achieving stereochemical control in such reactions typically requires the use of chiral catalysts or reagents. For instance, a chiral Lewis acid could be used to activate the aldehyde, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other. This approach is a cornerstone of modern asymmetric synthesis.

| Reaction Type | Controlling Factor | Outcome | Methods for Control |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Regiochemistry | Substitution at C2, C4, or C6 | Choice of electrophile (steric bulk), temperature, catalyst. |

| Intramolecular Cyclization | Regiochemistry | Formation of a six-membered ring via attack at C2 | Thermodynamic preference for six-membered rings. masterorganicchemistry.com |

| Intramolecular Cyclization | Stereochemistry | Formation of a racemic mixture of enantiomers | Use of chiral catalysts (e.g., chiral Lewis acids), chiral auxiliaries, or chiral solvents to induce enantioselectivity. |

Derivatization and Functional Group Interconversions of 3 Carboxymethyl Phenyl Propanal

Preparation of Novel Cyclic and Heterocyclic Compounds

The aldehyde functionality in (3-(Carboxymethyl)phenyl)propanal is a key handle for the construction of cyclic and heterocyclic systems. Multicomponent reactions, in particular, offer an efficient pathway to complex molecules in a single step.

One notable example of such a transformation is the synthesis of thiopyrano[2,3-d]thiazoles. While direct studies on this compound are not extensively documented, the reactivity of the closely related 3-phenylpropanal (B7769412) in a multicomponent reaction with isorhodanine and maleimides serves as a strong predictive model. researchgate.net This reaction, catalyzed by ethylenediamine (B42938) diacetate (EDDA), proceeds to form complex heterocyclic structures. researchgate.net It is anticipated that this compound would react similarly, with the aldehyde group participating in the cyclization, while the carboxymethyl group would remain as a substituent on the phenyl ring, available for further functionalization.

The reaction of 3-phenylpropanal with isorhodanine and N-substituted maleimides yields substituted thiopyrano[2,3-d]thiazoles. researchgate.net The aldehyde reacts with the active methylene (B1212753) group of isorhodanine and the maleimide (B117702) in a domino sequence of reactions. The likely mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. The stereochemistry of the final product can also be influenced by the reaction conditions and the nature of the substituents. researchgate.net

The synthesis of other heterocyclic systems can also be envisaged. For instance, the reaction of alkynyl aldehydes with various nitrogen, oxygen, and sulfur-containing nucleophiles is a well-established method for preparing a wide array of heterocycles such as pyridines, pyrimidines, furans, and thiophenes. nih.gov Given the presence of the aldehyde group, this compound could potentially serve as a substrate in similar synthetic strategies.

A hypothetical reaction scheme for the synthesis of a thiopyrano[2,3-d]thiazole derivative starting from this compound is presented below:

Table 1: Hypothetical Synthesis of a Thiazole Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| This compound | Isorhodanine | N-phenylmaleimide | EDDA | Substituted thiopyrano[2,3-d]thiazole |

Transformations to Propanol and Propanoic Acid Derivatives

The functional groups of this compound can be readily interconverted to yield the corresponding alcohol and dicarboxylic acid derivatives.

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation in organic chemistry. This can be achieved using a variety of reducing agents. For instance, the reduction of phenyl-substituted propanals to the corresponding propanols can be accomplished through catalytic hydrogenation. google.com This method is often preferred for its clean conversion and the use of a heterogeneous catalyst that can be easily recovered and reused. nih.gov

Alternatively, chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed. Sodium borohydride is a milder reagent and would selectively reduce the aldehyde in the presence of the carboxylic acid. The resulting compound would be (3-(Carboxymethyl)phenyl)propan-1-ol.

Conversely, the aldehyde group can be oxidized to a carboxylic acid. This would result in the formation of a di-acid, specifically (3-(Carboxymethyl)phenyl)propanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) if selectivity is a concern.

Table 2: Summary of Propanol and Propanoic Acid Derivative Synthesis

| Starting Material | Transformation | Reagent Example | Product |

| This compound | Reduction | Catalytic Hydrogenation | (3-(Carboxymethyl)phenyl)propan-1-ol |

| This compound | Oxidation | Potassium Permanganate | (3-(Carboxymethyl)phenyl)propanoic acid |

Design and Synthesis of Advanced Scaffolds Utilizing the Compound as a Building Block

The structural framework of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures, including those with potential pharmaceutical applications. The presence of two distinct functional groups allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular scaffolds.

An illustrative example of a similar propanal derivative being used as a key intermediate is in the synthesis of Cinacalcet, a calcimimetic drug. nih.gov The synthesis involves the reductive amination of 3-(3-(trifluoromethyl)phenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine. nih.gov This reaction forms a new carbon-nitrogen bond and introduces a chiral center, highlighting the utility of the propanal moiety in building complex, biologically active molecules.

Following this precedent, this compound could be employed in similar reductive amination reactions to generate a library of novel compounds. The carboxylic acid group on the phenyl ring could either be protected prior to the reductive amination or utilized for further derivatization after the new C-N bond is formed. This could involve amide bond formation, esterification, or conversion to other functional groups, thereby expanding the chemical space accessible from this versatile building block.

The synthesis of various heterocyclic compounds is a testament to their importance in medicinal chemistry. openmedicinalchemistryjournal.com The ability to construct such rings from this compound, as discussed in section 4.1, further underscores its potential as a scaffold for drug discovery. The carboxymethylphenyl moiety itself is a common feature in many biologically active compounds, and its incorporation into novel heterocyclic systems is a promising strategy for the development of new therapeutic agents.

Table 3: Potential Advanced Scaffolds from this compound

| Reaction Type | Reactant | Product Class | Potential Application |

| Reductive Amination | Chiral Amine | Chiral Amino Acid Derivatives | Asymmetric Synthesis, Pharmaceuticals |

| Multicomponent Reaction | Isorhodanine, Maleimide | Polycyclic Heterocycles | Medicinal Chemistry, Materials Science |

Advanced Spectroscopic and Structural Elucidation of 3 Carboxymethyl Phenyl Propanal and Its Derivatives

The unequivocal structural confirmation and detailed analysis of (3-(Carboxymethyl)phenyl)propanal rely on a suite of advanced spectroscopic techniques. These methods provide in-depth information regarding the molecule's atomic connectivity, conformational arrangement, purity, and the specific vibrational characteristics of its functional groups.

Theoretical and Computational Studies of 3 Carboxymethyl Phenyl Propanal

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (purely theoretical or for non-prohibited applications) [15, 25, 32, 34, 39]

Descriptors and Model Development

The development of robust Quantitative Structure-Activity Relationship (QSAR) models is fundamental to predicting the biological activity and properties of chemical compounds. For (3-(Carboxymethyl)phenyl)propanal and related molecules, a variety of molecular descriptors are employed to construct these predictive models. These descriptors numerically represent the chemical information of the molecule.

The process of QSAR model development involves several key stages. Initially, a dataset of compounds with known activities is compiled. For each molecule, a range of descriptors is calculated. These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. Subsequently, statistical methods are used to build a mathematical relationship between these descriptors and the observed activity. The goal is to create a model that can accurately predict the activity of new or untested compounds. nih.gov

Key Molecular Descriptors in QSAR Studies:

| Descriptor Type | Description | Examples |

| Constitutional | Based on the molecular formula, describing the composition without regard to geometry. | Molecular weight, number of atoms, number of rings. |

| Topological | Characterize the atomic connectivity in the molecule. | Wiener index, Randić index, Kier & Hall connectivity indices. |

| Geometrical (3D) | Describe the three-dimensional properties of the molecule. | Molecular surface area, volume, moments of inertia. |

| Quantum-Chemical | Derived from quantum mechanical calculations, reflecting electronic properties. | HOMO/LUMO energies, dipole moment, atomic charges. |

The selection of appropriate descriptors is a critical step, often involving sophisticated algorithms to identify those that correlate most strongly with the biological endpoint of interest. Once a model is developed, it undergoes rigorous validation to ensure its predictive power and robustness. uninsubria.it

Conformation and Binding Site Analysis (theoretical)

Theoretical conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, which are crucial for its interaction with biological targets. researchgate.netscispace.com For this compound, with its flexible side chains, a multitude of conformations are possible. Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. researchgate.net

The interaction of a ligand with its binding site is a highly specific process governed by various non-covalent interactions. Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This technique involves placing the ligand into the binding site of a protein and evaluating the binding affinity for different poses. researchgate.net

Key Interactions in Ligand-Receptor Binding:

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen, playing a critical role in stabilizing the complex. researchgate.net |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the receptor, driving the binding process. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. |

| Electrostatic Interactions | Attractions or repulsions between charged or polar groups on the ligand and receptor. |

Theoretical analysis of the binding of this compound would involve identifying potential protein targets and then using docking simulations to predict the binding mode and affinity. This analysis provides valuable insights into the molecular basis of its potential biological activity and can guide the design of more potent analogs.

Applications of 3 Carboxymethyl Phenyl Propanal in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The dual reactivity of (3-(Carboxymethyl)phenyl)propanal makes it a versatile precursor for synthesizing more complex molecules. The aldehyde can undergo a wide range of transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, while the carboxylic acid group offers a handle for esterification, amidation, or salt formation.

In the realm of fine chemicals, this compound serves as a valuable starting material. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as fragrances, and specialty polymers. The parent molecule, 3-Phenylpropanal (B7769412), is known for its use as a flavoring agent and fragrance ingredient. nih.govnih.govhmdb.ca The introduction of a carboxymethyl group in this compound opens avenues for creating derivatives with modified properties.

The aldehyde functionality allows for its participation in reactions such as:

Aldol (B89426) Condensation: To build larger carbon skeletons.

Wittig Reaction: To form alkenes.

Grignard Reactions: To produce secondary alcohols.

Reductive Amination: To generate substituted amines.

Simultaneously, the carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling its incorporation into a different class of molecules. This dual functionality allows for stepwise or orthogonal chemical modifications, making it a powerful intermediate for producing specialty chemicals where properties like polarity, solubility, and reactivity need to be precisely controlled. For instance, it could be used to synthesize unique dye molecules, components for liquid crystal displays, or specialized solvents.

While this compound itself is a small molecule, its structure is highly relevant to polymer chemistry, particularly when viewed through the lens of carboxymethylation. The effects of adding carboxymethyl groups to a polymer backbone are well-documented in the context of Carboxymethyl Cellulose (B213188) (CMC). youtube.com

CMC is synthesized via an alkali-catalyzed reaction of cellulose with chloroacetic acid, which introduces carboxymethyl groups onto the cellulose backbone. wikipedia.org This modification dramatically alters the polymer's properties:

Solubility: Native cellulose is insoluble in water, but the introduction of polar carboxymethyl groups renders CMC water-soluble. youtube.commdpi.com

Viscosity: CMC is widely used as a viscosity modifier or thickener in numerous non-food products like detergents, drilling fluids, and textile printing pastes. wikipedia.orgcelotech.comsdfrchem.com

Film-Forming and Binding: It can form films and act as a binder, properties utilized in paper manufacturing and adhesives. mdpi.comsdfrchem.com

The functional properties of CMC are directly dependent on the degree of substitution (DS)—the average number of carboxymethyl groups per glucose unit—and the length of the polymer chain. wikipedia.org A higher DS generally leads to better solubility and stability.

By analogy, incorporating a monomer like this compound into a polymer chain could impart similar functionalities. The carboxymethyl group would enhance hydrophilicity, improve adhesion to polar substrates, and provide sites for ionic cross-linking or further chemical modification. The phenyl ring would add rigidity and thermal stability to the polymer backbone.

Table 1: Influence of Carboxymethylation on Polymer Properties (Analogous to CMC)

| Property | Effect of Carboxymethylation | Industrial Application (based on CMC) |

| Solubility | Increases water solubility due to polar carboxyl groups. youtube.com | Used in aqueous formulations like detergents and paints. sdfrchem.com |

| Viscosity | Acts as an effective thickener and rheology modifier. celotech.com | Thickening agent in textile printing and oil drilling fluids. wikipedia.org |

| Adhesion | The polar groups can improve adhesion to various surfaces. | Component in adhesives and coating formulations. mdpi.com |

| Film Formation | Can form clear, tough films. | Sizing agent in the paper and textile industries. sdfrchem.com |

| Ionic Reactivity | Carboxylate groups can bind with metal ions. | Used as a stabilizer in various dispersions. celotech.com |

Potential in Functional Materials Design

The bifunctional nature of this compound makes it a candidate for designing functional materials, either as a monomer for new polymers or as a cross-linking agent to modify existing ones.

As a monomer , it could be used in condensation polymerization. The carboxylic acid could react with a diol to form a polyester, or with a diamine to form a polyamide. The pendant aldehyde group would then be available along the polymer chain for post-polymerization modification. For example, these aldehyde groups could be used to covalently bind other molecules, such as dyes or bioactive compounds, onto the polymer surface. This approach is valuable for creating functional surfaces, sensors, or specialty membranes. Studies on other monomers containing phenyl rings, such as 3-phenylbenzofulvene, show how the pendant aromatic group influences polymerization behavior and the properties of the final material. researchgate.net

As a cross-linking agent , this compound could modify polymers that have reactive amine or hydroxyl groups (e.g., polyvinyl alcohol, chitosan). The aldehyde group can form covalent bonds (imines or acetals) with these functionalities, creating a network structure that improves the mechanical properties and thermal stability of the material. Aldehydes like glutaraldehyde (B144438) and glyoxal (B1671930) are commonly used for this purpose. nih.gov The presence of the carboxylic acid group on this compound would add an extra dimension, increasing the hydrophilicity and providing sites for ionic interactions within the cross-linked material. For instance, in hydrogel formulation, this could lead to materials with pH-responsive swelling behavior.

Catalysis

The carboxymethyl group is a key functional moiety in the design of ligands for metal catalysts. The carboxylate group can coordinate with metal ions, acting as a binding site to create stable and effective catalysts. nih.gov While direct catalytic applications of this compound are not reported, extensive research on carboxymethyl cellulose (CMC) and other carboxylate-containing ligands demonstrates this principle effectively.

CMC has been successfully used as a support or ligand for various metal nanoparticles, creating highly efficient and often recyclable catalysts. nih.gov The carboxylate groups in the CMC polymer chain stabilize the metal particles and prevent them from aggregating, which is crucial for maintaining high catalytic activity. frontiersin.org

Examples of CMC-based catalysts include:

Zirconium-CMC (Zr-CMC): Prepared by the coordination of Zr⁴⁺ with the carboxyl groups of CMC, this catalyst is effective for the hydrogenation of furfural. frontiersin.orgfrontiersin.org

Palladium-CMC (Pd-CMC): Used to catalyze Suzuki-Miyaura and Mizoroki-Heck coupling reactions, which are fundamental in organic synthesis. frontiersin.org

Rhodium/Ruthenium-CMC: Nanoparticles of Rh(0) and Ru(0) stabilized by CMC show high efficiency in hydrogenation reactions. nih.gov

Table 2: Research Findings on Catalysts Utilizing Carboxymethyl Groups

| Catalyst System | Metal | Reaction Catalyzed | Key Finding | Reference |

| Zr-CMC | Zirconium (Zr⁴⁺) | Hydrogenation of furfural | The carboxyl groups of CMC coordinate with Zr⁴⁺ to form a stable and reusable catalyst. | frontiersin.orgfrontiersin.org |

| CMC-Pd(II) | Palladium (Pd²⁺) | Suzuki-Miyaura & Mizoroki-Heck | CMC acts as a support for palladium nanoparticles, enabling important C-C bond formations. | frontiersin.orgresearchgate.net |

| MNP(0)s-CMCNa | Rhodium (Rh⁰), Ruthenium (Ru⁰) | Hydrogenation of various substrates | CMC serves as an excellent ligand for stabilizing metal nanoparticles, leading to high conversion and selectivity. | nih.gov |

| Co-N,P Ligands | Cobalt (Co) | Alkene Hydrosilylation | Ligands bearing carboxyl groups were synthesized and applied in cobalt-catalyzed reactions. | nih.gov |

By analogy, this compound could act as a small-molecule ligand for creating novel homogeneous or heterogeneous catalysts. Its carboxymethyl group could bind to a metal center, while the rest of the molecule (the phenylpropanal moiety) could be tailored to influence the catalyst's solubility, stability, and steric environment, thereby fine-tuning its activity and selectivity for specific chemical transformations. whiterose.ac.uk

Future Directions in Research on 3 Carboxymethyl Phenyl Propanal

Exploration of Novel, Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing substituted aromatic aldehydes and their derivatives is a cornerstone of modern organic chemistry. Future work on (3-(Carboxymethyl)phenyl)propanal will likely prioritize sustainable synthetic strategies that offer high yields and minimize waste. cwejournal.org

Key areas of investigation could include:

Catalytic C-H Functionalization: Directing the formylation or carboxymethylation of readily available phenylpropanal precursors through transition-metal catalyzed C-H activation would represent a highly atom-economical approach. mdpi.com

Microwave-Assisted Synthesis: Exploring microwave irradiation could significantly shorten reaction times and improve yields compared to classical methods. cwejournal.org

Flow Chemistry: Continuous flow processes could enable safer, more scalable, and highly controlled production of the target molecule.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Precursors | Key Advantages |

|---|---|---|

| Palladium-Catalyzed Carbonylation | 3-(3-Iodophenyl)propanal | Direct introduction of the carboxymethyl group. |

| Grignard Reaction followed by Oxidation | 3-Bromophenylacetonitrile | Utilizes readily available starting materials. |

Investigation of Undiscovered Reaction Pathways and Derivatizations

The presence of two distinct functional groups opens a vast landscape for discovering new reactions and creating a library of novel derivatives. The aldehyde can undergo a variety of transformations, including reductive amination, Wittig reactions, and condensation reactions. wisdomlib.orgnih.govresearchgate.net Simultaneously, the carboxylic acid group can be converted into esters, amides, or acid halides, providing further avenues for molecular diversification.

Future research could focus on:

Intramolecular Reactions: Designing conditions to promote cyclization between the propanal and carboxymethyl side chains to form novel heterocyclic scaffolds.

Multicomponent Reactions: Utilizing the aldehyde functionality in reactions like the Ugi or Passerini reactions to rapidly build molecular complexity.

Polymerization: Employing the bifunctional nature of the molecule as a monomer for the synthesis of novel polyesters or polyamides. fiveable.metandfonline.com

Advanced Theoretical Studies for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. researchgate.net For this compound, theoretical studies will be invaluable for elucidating its electronic structure, reactivity, and potential reaction mechanisms.

Specific areas for computational investigation include:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) to model the transition states of potential reactions, guiding the development of new synthetic methods. nih.gov

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its derivatives.

Conformational Analysis: Understanding the preferred spatial arrangement of the functional groups, which can influence reactivity and intermolecular interactions. researchgate.net Studies on similar molecules like 3-[2-(dimethylamino) phenyl] propanal have shown how non-covalent interactions can dictate molecular conformation. researchgate.net

Electrophilic Aromatic Substitution: Modeling the directing effects of the existing substituents to predict the outcome of further functionalization of the aromatic ring. unl.edu

Development of Highly Selective Catalytic Transformations

A significant challenge and opportunity in working with bifunctional molecules is the ability to selectively transform one functional group while leaving the other intact. The development of chemoselective catalysts will be crucial for unlocking the full synthetic potential of this compound.

Promising research avenues include:

Chemoselective Hydrogenation: Designing catalysts that can selectively reduce the aldehyde to an alcohol without affecting the carboxylic acid, or vice-versa.

Bifunctional Catalysis: Creating catalytic systems that can activate both the aldehyde and carboxylic acid groups to facilitate tandem or cascade reactions. researchgate.netavantium.comuu.nl

Enantioselective Catalysis: Developing chiral catalysts to control the stereochemistry of reactions at the propanal side chain, leading to the synthesis of enantiomerically pure derivatives. acs.org

Table 2: Examples of Selective Catalytic Transformations

| Transformation | Functional Group Targeted | Potential Catalyst Type |

|---|---|---|

| Selective Reduction | Aldehyde | Modified transition metal hydrides |

| Selective Esterification | Carboxylic Acid | Acid catalysts with steric hindrance |

| Reductive Amination | Aldehyde | Heterogeneous nickel or palladium catalysts acs.org |

Exploration of New Non-Prohibited Applications (e.g., advanced materials, analytical probes)

The unique structure of this compound makes it an attractive building block for various materials and scientific tools.

Advanced Materials: As a bifunctional monomer, it could be incorporated into polymers to create materials with tailored properties, such as enhanced thermal stability or specific functionalities for applications in membranes or specialty plastics. rsc.orgrsc.orgmdpi.com

Analytical Probes: The aldehyde group is known to react selectively with certain nucleophiles, such as amines or thiols. nih.govnih.gov This reactivity could be exploited to design fluorescent probes or sensors for the detection of specific biomolecules or environmental analytes. nih.govresearchgate.netrsc.orgmdpi.com The carboxymethyl group could be used to enhance water solubility or to anchor the probe to a solid support.

The exploration of these future research directions will undoubtedly expand our understanding of bifunctional aromatic compounds and could lead to the development of novel molecules and materials with significant scientific and technological impact.

Q & A

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

- Methodology : React with primary amines (e.g., methylamine) to form Schiff bases, followed by reduction (NaBH₄) to secondary amines for drug candidates. Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa), comparing with structurally similar compounds like dihydroketoprofen derivatives .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodology : Use UPLC-QTOF-MS with a HILIC column to separate polar impurities (e.g., dimeric aldol adducts). Validate limits of detection (LOD < 0.1 ppm) via spike-recovery experiments in triplicate. Cross-validate with independent labs using ISO/IEC 17025 protocols .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact due to potential sensitization (H317/H319). Neutralize waste with 10% NaHCO₃ before disposal. Follow GHS guidelines for labeling and storage (sealed, dry, 2–8°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.